![molecular formula C20H18BrN3O3S B1649661 2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide CAS No. 1029989-17-0](/img/structure/B1649661.png)
2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research on derivatives similar to 2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide has demonstrated significant antioxidant and anticancer activities. A study highlighted the synthesis of novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc., moieties. These compounds exhibited antioxidant activity surpassing that of ascorbic acid and showed promising anticancer potential against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with particular derivatives identified as highly active against glioblastoma U-87 cells (Tumosienė et al., 2020).
Pharmacological Potential
Another study focused on the impact of N-alkylamino substituents on serotonin receptor (5-HTR) affinity and phosphodiesterase 10A (PDE10A) inhibition of isoindole-1,3-dione derivatives, revealing their potential as antipsychotics. It was found that derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione showed promising phosphodiesterase 10A-inhibiting properties and 5-HT1A and 5-HT7 receptor affinities, highlighting a specific compound with notable efficacy and safety profiles suitable for further evaluation as an antipsychotic agent (Czopek et al., 2020).
Synthesis and Chemical Reactions
Studies have also delved into the synthesis and chemical behaviors of related compounds, providing insights into their structural and pharmacological properties. For instance, research on the synthesis of oxazolidines, thiazolidines, and tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters showcased methods for creating bicyclic compounds, which can serve as precursors for further pharmaceutical research (Badr et al., 1981).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S.BrH/c1-26-15-8-6-13(7-9-15)21-20-22-14(12-27-20)10-11-23-18(24)16-4-2-3-5-17(16)19(23)25;/h2-9,12H,10-11H2,1H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNBHOHEUVRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide | |
CAS RN |
1029989-17-0 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-[2-[(4-methoxyphenyl)amino]-4-thiazolyl]ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029989-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(acetylamino)benzyl]-N-(4-methylbenzyl)-1H-benzimidazole-5-carboxamide](/img/structure/B1649578.png)
![(4-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1649579.png)
![3-{[(5-Bromo-2-thienyl)methyl]amino}thiolane-1,1-dione](/img/structure/B1649580.png)
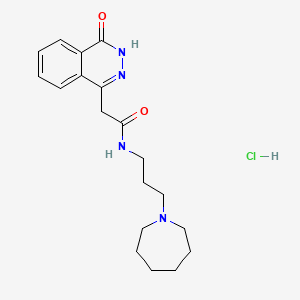
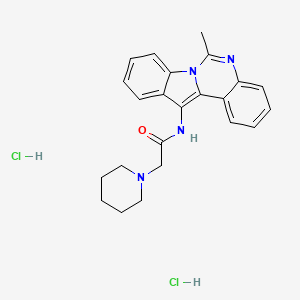
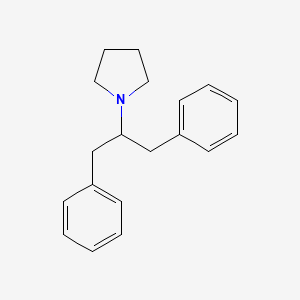
![N-{3-[(2-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethyl-2-thienyl}thiophene-2-carboxamide](/img/structure/B1649586.png)
![N-[4-({[(oxolan-2-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B1649588.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1649590.png)
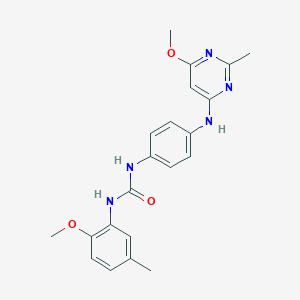
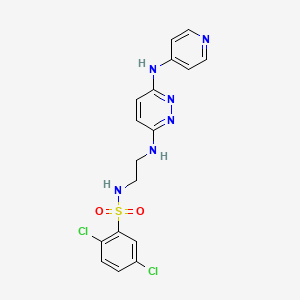
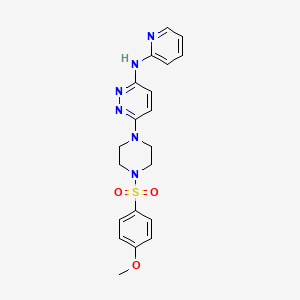
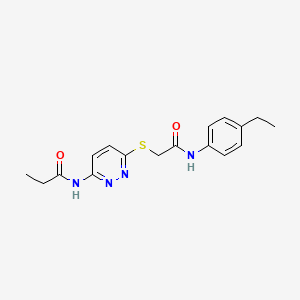
![1-(1,3-benzothiazol-2-yl)-4-(2-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1649601.png)